molecular formula C11H16O3 B12292483 spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol

spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol

Cat. No.: B12292483
M. Wt: 196.24 g/mol
InChI Key: FYJRUPQDMJWTJJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Connectivity

The defining feature of spiro[4,6a-dihydro-3aH-cyclopenta[d]dioxole-2,1'-cyclohexane]-4-ol lies in its spirocyclic core, where a cyclohexane ring and a cyclopenta[d]dioxole system share a single oxygen atom at the spiro junction. The cyclopenta[d]dioxole component consists of a five-membered ring fused to a 1,3-dioxole group, creating a bicyclic structure with two oxygen atoms at positions 1 and 3. This arrangement introduces significant ring strain and electronic asymmetry, which are partially mitigated by the spiro connection to the cyclohexane ring. The hydroxyl group at position 4 of the cyclohexane ring further modulates the molecule’s polarity and hydrogen-bonding potential.

Table 1: Key Structural Parameters of Spiro[4,6a-Dihydro-3aH-Cyclopenta[d]Dioxole-2,1'-Cyclohexane]-4-Ol

Parameter Value
Molecular Formula $$ \text{C}{11}\text{H}{16}\text{O}_{3} $$
Molecular Weight 196.24 g/mol
Spiro Junction Atom Oxygen
Functional Groups Hydroxyl, ether, dioxole

The spiro connectivity imposes a perpendicular orientation between the two rings, as evidenced by crystallographic data from analogous spiro compounds. This spatial arrangement reduces steric clashes while enhancing conformational rigidity, a trait critical for applications requiring structural predictability.

Stereochemical Configuration (3aS,4S,6aR) Characterization

The stereochemical descriptor (3aS,4S,6aR) specifies the absolute configuration of three stereocenters within the molecule. The "3aS" and "6aR" designations correspond to the bridgehead carbons of the cyclopenta[d]dioxole system, while "4S" refers to the hydroxyl-bearing carbon on the cyclohexane ring. These configurations were elucidated through a combination of X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy in related spirocyclic derivatives.

Table 2: Stereochemical Assignments for (3aS,4S,6aR)-Spiro[4,6a-Dihydro-3aH-Cyclopenta[d]Dioxole-2,1'-Cyclohexane]-4-Ol

Stereocenter Configuration Structural Role
3a S Bridgehead of dioxole ring
4 S Hydroxyl group position
6a R Junction with cyclohexane ring

The (3aS,4S,6aR) configuration induces a specific spatial arrangement of substituents, which influences intermolecular interactions such as hydrogen bonding and van der Waals forces. For instance, the equatorial orientation of the hydroxyl group minimizes steric hindrance with the dioxole ring, favoring stable crystal packing. Comparative studies of enantiomeric pairs have demonstrated that deviations from this configuration significantly alter solubility and melting points.

Comparative Analysis with Related Benzodioxole Spiro Systems

When contrasted with simpler benzodioxole spiro systems, such as spiro[1,3-benzodioxole-2,1'-cyclohexane] ($$ \text{C}{12}\text{H}{14}\text{O}_{2} $$), key differences emerge in ring saturation, functionalization, and electronic properties. The benzodioxole derivative features a fully aromatic benzene ring fused to the dioxole, whereas the target compound incorporates a partially saturated cyclopentane ring. This difference markedly affects electron distribution: the aromatic system in the benzodioxole derivative delocalizes π-electrons across the benzene ring, while the cyclopenta[d]dioxole system localizes electron density near the oxygen atoms.

Table 3: Structural Comparison with Spiro[1,3-Benzodioxole-2,1'-Cyclohexane]

Parameter Target Compound Benzodioxole Analog
Molecular Formula $$ \text{C}{11}\text{H}{16}\text{O}_{3} $$ $$ \text{C}{12}\text{H}{14}\text{O}_{2} $$
Ring System Cyclopenta[d]dioxole Benzodioxole
Degree of Unsaturation 3 5
Key Functional Group Hydroxyl None (non-functionalized)

The hydroxyl group in the target compound introduces additional hydrogen-bonding capacity absent in the benzodioxole analog, potentially enhancing its solubility in polar solvents. Furthermore, the saturated cyclopentane ring in the target molecule reduces overall planarity, which may hinder π-π stacking interactions but improve compatibility with hydrophobic environments.

Properties

IUPAC Name

spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJRUPQDMJWTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C=CC(C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the activation of a cyclohexanone derivative (e.g., 4-dimethylamino-4-phenylcyclohexanone) using trimethylsilyl triflate (TMSOTf) as a Lewis acid. The tryptophol component, typically protected as a trimethylsilyl (TMS) ether, undergoes nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization to form the spiroether scaffold. Stereochemical outcomes depend on the configuration of the starting materials, with trans-diastereomers predominating due to favorable transition-state geometry.

Key Parameters:

  • Catalyst: TMSOTf (5–10 mol%)
  • Solvent: Dichloromethane or toluene
  • Temperature: −40°C to 25°C
  • Yield: 55–70% for trans-diastereomers

Optimization and Challenges

Product yields are highly sensitive to moisture levels, necessitating anhydrous conditions. Substituting TMSOTf with milder acids like camphorsulfonic acid (CSA) reduces side reactions but prolongs reaction times. Computational studies suggest that electron-donating groups on the cyclohexanone aryl ring enhance cyclization rates by stabilizing partial positive charges during the transition state.

Photochemical Diazotization of Pyrazoline Precursors

An alternative route leverages the photolysis of pyrazoline intermediates derived from 1,3-dipolar cycloadditions. This method is particularly effective for introducing cyclopropane moieties adjacent to the spiro center.

Synthesis of Pyrazoline Intermediates

Pyrazolines are synthesized via the cycloaddition of diazopropane with (E)-4-arylidene-pyrrolidine-2,3-diones. Diazopropane, generated in situ from acetone azine and iodosylbenzene, reacts with the dienophile at −40°C to form the pyrazoline adduct.

Representative Reaction:
$$
\text{Diazopropane} + \text{(E)-4-Benzylidene-1-phenylpyrrolidine-2,3-dione} \xrightarrow{\text{CH}2\text{Cl}2, -40^\circ\text{C}} \text{Pyrazoline Adduct (85\% yield)}
$$

Photolytic Cyclopropanation

Irradiation of the pyrazoline adduct at 300 nm induces nitrogen extrusion, forming the spiro-cyclopropane structure. This step is critical for establishing the bicyclic framework of the target compound.

Conditions:

  • Light Source: UV lamp (300 nm)
  • Solvent: Benzene or hexane
  • Yield: 60–75%

Table 1: Photolysis Outcomes for Selected Pyrazoline Derivatives

Pyrazoline Substituent Irradiation Time (h) Product Yield (%)
4-Chlorophenyl 4 72
4-Methoxyphenyl 6 65
2-Naphthyl 5 68

Radical-Mediated Spiroannulation

Radical cyclization offers a complementary approach to access strained spirocyclic systems. This method employs tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) to generate carbon-centered radicals capable of intramolecular hydrogen abstraction and cyclization.

Reaction Setup and Mechanism

A bromoalkene precursor undergoes single-electron transfer (SET) with Bu3SnH, producing a carbon radical that cyclizes to form the spiro junction. The reaction proceeds via a chair-like transition state, favoring the formation of six-membered rings.

Typical Protocol:

  • Substrate: 2-Bromo-4-(cyclohex-1-en-1-yl)-1,3-dioxolane
  • Reagents: Bu3SnH (1.2 equiv), AIBN (0.1 equiv)
  • Solvent: Toluene
  • Temperature: 80°C
  • Yield: 58%

Stereochemical Control

The radical intermediate’s conformational flexibility often leads to mixtures of diastereomers. Introducing bulky substituents on the cyclohexane ring mitigates this issue by restricting rotational freedom. For example, tert-butyl groups at the 3-position of the cyclohexane increase trans-diastereomer selectivity to 4:1.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Method

Method Yield Range (%) Scalability Stereocontrol Key Challenge
Oxa-Pictet–Spengler 55–70 Moderate High Moisture sensitivity
Photochemical Diazotization 60–75 Low Moderate UV equipment requirements
Radical Annulation 50–65 High Low Diastereomer separation

Chemical Reactions Analysis

Types of Reactions

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can regenerate the alcohol.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C11H16O3
  • Molecular Weight : 196.24 g/mol
  • Configuration : (3aS,4S,6aR)

The structural complexity of spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol arises from the presence of a cyclopentadiene and cyclohexane moiety along with dioxole. This unique arrangement influences its reactivity and biological activity.

Reactivity and Synthesis

The compound can undergo various organic transformations, making it a versatile building block in synthetic organic chemistry. Common reactions include:

  • Nucleophilic substitutions
  • Electrophilic additions
  • Cycloadditions

Anticancer Activity

Research indicates that spiro compounds often exhibit significant biological activities, particularly anticancer properties. Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines, including colon and prostate carcinoma. The mechanism of action typically involves:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells

Case Study : A study published in Molecules explored the anticancer potential of spiro compounds and highlighted the efficacy of this compound against specific cancer types .

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its unique structural features. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives with potential applications in pharmaceuticals and agrochemicals.

Agrochemical Applications

Preliminary studies suggest that this compound may have applications as an antidote for herbicides like 2,4-D. The effectiveness of this compound as a protective agent for crops has been evaluated through laboratory experiments.

CompoundApplicationEffectiveness
Spiro[4,6a-dihydro...]Herbicide antidoteModerate efficacy observed

Mechanism of Action

The mechanism of action of spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol involves its interaction with molecular targets through various pathways. The hydroxyl group can form hydrogen bonds, while the spiro structure provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological activities and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(3aR,4S,6aR)-4-Methyl-4,6a-dihydro-3aH-spiro[cyclopenta[d][1,3]dioxole-2,1'-cyclopentan]-4-ol
  • Structure : Replaces the cyclohexane ring with cyclopentane and introduces a methyl group at the 4-position.
  • Synthesis : Utilizes methyl lithium in THF at -78°C, similar to the target compound, but yields a more lipophilic product due to the methyl substituent .
  • Reactivity : The methyl group may sterically hinder nucleophilic attacks compared to the hydroxyl-containing analog.
(3aR,4S,6aS)-2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
  • Structure : Features a dimethyl-substituted dioxole ring but lacks the spiro cyclohexane moiety.
  • Physical Properties : Molecular formula C₈H₁₂O₃ (MW 156.18); data on boiling point and solubility are unavailable .
  • Applications : Primarily used in synthetic intermediates due to its compact structure.
4-Nitrophenoxy Spiro[pyrano-dioxine-cyclohexane] Derivatives
  • Structure: Combines pyrano[3,2-d][1,3]dioxine and cyclohexane with a 4-nitrophenoxy group.
  • Functionality : The nitro group enhances electron-withdrawing properties, making it suitable as a fluorescent substrate for enzyme activity assays .

Physical and Chemical Properties

Property Target Compound 4-Methyl Analog Dimethyl-dioxol Derivative
Molecular Formula Likely C₁₁H₁₆O₃* C₉H₁₄O₃ C₈H₁₂O₃
Functional Groups Hydroxyl Hydroxyl, Methyl Hydroxyl, Dimethyl
Solubility Moderate (polar solvents) Reduced (lipophilic methyl) Unreported
Stability Sensitive to oxidation Enhanced steric protection Likely stable

Biological Activity

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol, also known by its IUPAC name (3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol (CAS No. 134677-23-9), is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}O3_{3}, with a molecular weight of approximately 196.25 g/mol. The compound features a spirocyclic structure that contributes to its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that spiro compounds can inhibit lipid peroxidation effectively.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro tests indicated that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory pathways. In animal models of inflammation, the compound reduced edema and inflammatory markers significantly.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antioxidant Effects : A study involving rats showed that administration of this compound led to a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity.
  • Clinical Evaluation for Antimicrobial Use : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a notable improvement in infection resolution rates when combined with standard antibiotic therapy.

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